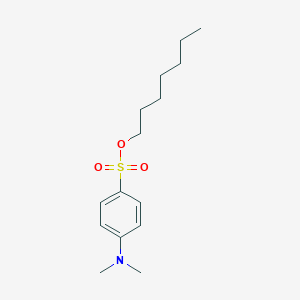
(8E)-2,6-dimethyl-2,8-undecadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-2,8-undecadiene is an organic compound with the molecular formula C13H24. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2,8-undecadiene can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 2,6-dimethyl-1,5-heptadiene with an appropriate alkyl halide under Grignard conditions can yield 2,6-Dimethyl-2,8-undecadiene. The reaction typically requires a solvent such as diethyl ether and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 2,6-Dimethyl-2,8-undecadiene may involve catalytic processes. Catalysts such as palladium or nickel can be used to facilitate the coupling of smaller alkene units to form the desired diene. These processes are often carried out at elevated temperatures and pressures to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2,8-undecadiene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols, depending on the oxidizing agent used.
Reduction: Hydrogenation of the double bonds can yield the corresponding alkane.
Substitution: Electrophilic addition reactions can occur at the double bonds, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Halogens (e.g., Br2) and hydrogen halides (e.g., HBr) are typical reagents for electrophilic addition reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: The corresponding alkane.
Substitution: Halogenated or hydrogenated derivatives.
Scientific Research Applications
2,6-Dimethyl-2,8-undecadiene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2,8-undecadiene depends on the specific reaction it undergoes. For example, in electrophilic addition reactions, the compound’s double bonds act as nucleophiles, attacking electrophilic species to form addition products. The molecular targets and pathways involved vary based on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadiene: Another diene with similar reactivity but a shorter carbon chain.
1,5-Cyclooctadiene: A cyclic diene with different structural properties.
2,5-Dimethyl-2,4-hexadiene: A structurally similar compound with different substitution patterns.
Uniqueness
2,6-Dimethyl-2,8-undecadiene is unique due to its specific substitution pattern and chain length, which influence its reactivity and applications.
Properties
Molecular Formula |
C13H24 |
|---|---|
Molecular Weight |
180.33 g/mol |
IUPAC Name |
(8E)-2,6-dimethylundeca-2,8-diene |
InChI |
InChI=1S/C13H24/c1-5-6-7-10-13(4)11-8-9-12(2)3/h6-7,9,13H,5,8,10-11H2,1-4H3/b7-6+ |
InChI Key |
XIPNLMQVTICUGP-VOTSOKGWSA-N |
Isomeric SMILES |
CC/C=C/CC(C)CCC=C(C)C |
Canonical SMILES |
CCC=CCC(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)

![3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan](/img/structure/B14602160.png)

![Phosphorane, [(2-chlorophenyl)methylene]triphenyl-](/img/structure/B14602180.png)






![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)
![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)
